6-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline

Catalog No.
S2947881
CAS No.
75414-00-5
M.F
C10H10F3N
M. Wt
201.192
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline

CAS Number

75414-00-5

Product Name

6-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline

IUPAC Name

6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline

Molecular Formula

C10H10F3N

Molecular Weight

201.192

InChI

InChI=1S/C10H10F3N/c11-10(12,13)8-3-4-9-7(6-8)2-1-5-14-9/h3-4,6,14H,1-2,5H2

InChI Key

SQJQPDGTZCRFBC-UHFFFAOYSA-N

SMILES

C1CC2=C(C=CC(=C2)C(F)(F)F)NC1

Solubility

not available

Metal-free oxidative trifluoromethylation of indoles

Synthesis and application of trifluoromethylpyridines

Trifluoromethylpyridines in Agrochemicals

Trifluoromethyl Group-Containing Drugs

6-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline is a nitrogen-containing heterocyclic compound characterized by the presence of a trifluoromethyl group at the sixth position of the tetrahydroquinoline framework. Its molecular formula is C₁₀H₁₀F₃N, and it has a molecular weight of 201.19 g/mol. The trifluoromethyl group contributes to its unique chemical properties, enhancing its lipophilicity and potentially influencing its biological activity .

. Notably, it can undergo nucleophilic attacks and reductions. For instance, sodium borohydride has been shown to reduce trifluoromethylquinolines selectively. This selectivity can be attributed to the electron-withdrawing nature of the trifluoromethyl group, which stabilizes the reaction intermediates .

Research indicates that 6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline exhibits significant biological activity. It has been studied for its potential as an anti-cancer agent and as a compound with neuroprotective properties. The trifluoromethyl group is known to enhance the compound's interaction with biological targets, potentially increasing its efficacy in therapeutic applications .

Several synthetic routes have been developed for the preparation of 6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline. A notable method involves the reaction of o-vinylanilines with perfluoroalkylated imines to yield polyfluoroalkylated quinoline derivatives. This approach allows for efficient incorporation of the trifluoromethyl group into the tetrahydroquinoline structure . Other methods may include variations in reaction conditions and starting materials to optimize yield and purity.

The applications of 6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline are diverse. It is primarily utilized in medicinal chemistry for drug development due to its biological activity. Additionally, it serves as a valuable intermediate in organic synthesis and can be employed in research related to proteomics and other biochemical studies .

Interaction studies have focused on understanding how 6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline interacts with various biological systems. These studies often involve assessing binding affinities to specific receptors or enzymes and evaluating its effects on cellular processes. The unique properties imparted by the trifluoromethyl group are crucial in determining these interactions and their implications for therapeutic efficacy .

When comparing 6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline with similar compounds such as 6-methyl-1,2,3,4-tetrahydroquinoline and 6-chloro-1,2,3,4-tetrahydroquinoline, several distinctions arise:

Compound NameMolecular FormulaUnique Features
6-(Trifluoromethyl)-1,2,3,4-tetrahydroquinolineC₁₀H₁₀F₃NEnhanced lipophilicity; significant biological activity
6-Methyl-1,2,3,4-tetrahydroquinolineC₉H₁₁NMilder lipophilicity; less potent in biological assays
6-Chloro-1,2,3,4-tetrahydroquinolineC₉H₈ClNChlorine substituent; different reactivity profile

The trifluoromethyl compound stands out due to its unique electronic properties and potential applications in drug discovery that are not as pronounced in its analogs .

XLogP3

3.2

Dates

Modify: 2023-08-17

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